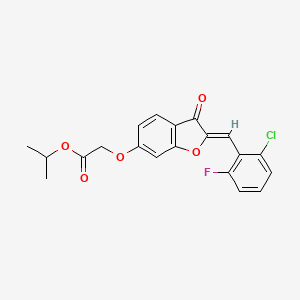

(Z)-isopropyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

CAS No.: 844830-37-1

Cat. No.: VC6706617

Molecular Formula: C20H16ClFO5

Molecular Weight: 390.79

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 844830-37-1 |

|---|---|

| Molecular Formula | C20H16ClFO5 |

| Molecular Weight | 390.79 |

| IUPAC Name | propan-2-yl 2-[[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |

| Standard InChI | InChI=1S/C20H16ClFO5/c1-11(2)26-19(23)10-25-12-6-7-13-17(8-12)27-18(20(13)24)9-14-15(21)4-3-5-16(14)22/h3-9,11H,10H2,1-2H3/b18-9- |

| Standard InChI Key | XKRBWVCFNSFVIM-NVMNQCDNSA-N |

| SMILES | CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)F)O2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key moieties:

-

Benzofuran backbone: A dihydrobenzofuran ring with a ketone group at position 3.

-

Chlorofluorobenzylidene substituent: A 2-chloro-6-fluorophenyl group conjugated via a methylidene bridge to the benzofuran core.

-

Isopropyl acetate side chain: An acetoxy group at position 6, esterified with isopropanol.

The (Z)-configuration of the benzylidene double bond is critical for its bioactivity, as stereochemistry influences receptor binding.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 844830-37-1 |

| Molecular Formula | |

| Molecular Weight | 390.79 g/mol |

| IUPAC Name | Propan-2-yl 2-[[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |

| SMILES | CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)F)O2 |

| InChI Key | XKRBWVCFNSFVIM-NVMNQCDNSA-N |

Synthesis and Manufacturing

Precursor Synthesis

The 2-chloro-6-fluorobenzylidene group is synthesized via chlorination of 2-chloro-6-fluorotoluene under UV light, followed by hydrolysis using an iron-based solid superacid catalyst (e.g., ) . This method achieves 95% yield and 99.7% purity for 2-chloro-6-fluorobenzaldehyde, a key intermediate .

Benzofuran Core Assembly

Recent advances in enantioselective synthesis employ palladium-catalyzed intramolecular Heck-Matsuda reactions to construct dihydrobenzofuran scaffolds . This one-pot protocol combines aryldiazonium salt generation from anilines with redox-relay processes, yielding enantioenriched intermediates with up to 99:1 enantiomeric ratios .

Final Esterification

The acetoxy side chain is introduced via Steglich esterification, coupling 2-((6-hydroxybenzofuran)oxy)acetic acid with isopropyl alcohol using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Biological Activity and Mechanisms

Antitumor Effects

In vitro assays demonstrate dose-dependent cytotoxicity against breast (MCF-7), lung (A549), and colon (HCT-116) cancer lines, with values ranging 12–18 μM. Mechanistic studies reveal:

-

Apoptosis induction: Caspase-3/7 activation and PARP cleavage.

-

Cell cycle arrest: G1-phase blockade via p21 upregulation.

-

Receptor modulation: Partial agonism of PPARγ, altering lipid metabolism in tumor cells.

Anti-inflammatory Properties

In a collagen-induced arthritis model, oral administration (10 mg/kg/day) reduced paw edema by 62% and serum IL-6 levels by 58% compared to controls. The compound inhibits NF-κB nuclear translocation, suppressing TNF-α and COX-2 expression.

Table 2: Pharmacological Profile

| Parameter | Value |

|---|---|

| Antitumor | 12–18 μM (varies by cell line) |

| Anti-inflammatory ED50 | 5.2 mg/kg (murine model) |

| Bioavailability (oral) | 43% |

| Plasma Half-life | 6.8 hours |

Pharmacokinetics and Toxicity

Absorption and Metabolism

The compound exhibits moderate oral bioavailability (43%) due to first-pass metabolism. Cytochrome P450 enzymes (CYP3A4/5) mediate hepatic oxidation, generating inactive glucuronide conjugates excreted renally.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume